molecular formula C15H23NO B3055505 Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- CAS No. 651312-59-3

Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-

Cat. No.: B3055505
CAS No.: 651312-59-3
M. Wt: 233.35 g/mol
InChI Key: JIRYWFYYBBRJAN-UHFFFAOYSA-N
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Description

Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- (CAS: 73986-53-5), also known as O-Desmethyltramadol, is a chiral organic compound with the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.354 g/mol . It features a cyclohexyl ring substituted with a dimethylamino-methyl group and a phenolic hydroxyl group at the meta-position. The compound has two defined stereocenters, contributing to its enantiomeric complexity .

As the primary active metabolite of the analgesic tramadol, it exhibits μ-opioid receptor agonist activity and serotonin/norepinephrine reuptake inhibition . Its hydrochloride salt (CAS: 148218-19-3) is pharmacologically significant, with stereoisomers like the (1S,2S)-configuration showing enhanced binding affinity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[(dimethylamino)methyl]cyclohexyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12/h5,7-8,10,13,15,17H,3-4,6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRYWFYYBBRJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434942
Record name Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651312-59-3
Record name Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boron Tribromide (BBr₃)-Mediated Demethylation

BBr₃ is widely used for demethylating aryl methyl ethers due to its high selectivity and efficiency. The reaction proceeds via the formation of a Lewis acid-base complex, followed by cleavage of the methyl group:

  • Reaction Setup : Tramadol (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.
  • Addition of BBr₃ : BBr₃ (1.2 equiv) is added dropwise at -78°C to minimize side reactions.
  • Quenching : After stirring for 4–6 hours, the reaction is quenched with ice-cold water, yielding the phenolic product.
  • Workup : The organic layer is extracted, dried over Na₂SO₄, and purified via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1).

Key Considerations :

  • Temperature control is critical to prevent degradation of the cyclohexanol moiety.
  • The dimethylamino group remains protonated under acidic conditions, ensuring stability.

Hydrobromic Acid (HBr) in Acetic Acid

An alternative method employs HBr in acetic acid under reflux:

  • Reaction Conditions : Tramadol is refluxed with 48% HBr in glacial acetic acid for 8–12 hours.
  • Mechanism : The methoxy group undergoes nucleophilic substitution, replacing -OCH₃ with -OH.
  • Isolation : The mixture is neutralized with NaOH, extracted with ethyl acetate, and purified via recrystallization.

Limitations :

  • Prolonged heating may lead to partial decomposition of the cyclohexyl group.
  • Lower yields (~60%) compared to BBr₃-mediated demethylation (~85%).

Alternative Synthetic Routes

For scenarios where tramadol is unavailable, de novo synthesis strategies are employed.

Mannich Reaction-Based Synthesis

This approach constructs the dimethylaminomethyl-cyclohexyl moiety directly:

  • Step 1: Synthesis of 2-(Dimethylaminomethyl)cyclohexanone
    Cyclohexanone reacts with dimethylamine and formaldehyde in a Mannich reaction:
    $$
    \text{Cyclohexanone} + \text{(CH₃)₂NH} + \text{HCHO} \rightarrow \text{2-(Dimethylaminomethyl)cyclohexanone}
    $$
    Conditions : Ethanol solvent, reflux for 6 hours.

  • Step 2: Reduction to Cyclohexanol Derivative
    The ketone is reduced using NaBH₄ or LiAlH₄:
    $$
    \text{2-(Dimethylaminomethyl)cyclohexanone} \xrightarrow{\text{LiAlH₄}} \text{2-(Dimethylaminomethyl)cyclohexanol}
    $$

  • Step 3: Coupling to Phenol
    The cyclohexanol derivative is coupled to 3-bromophenol via a Mitsunobu reaction:
    $$
    \text{3-Bromophenol} + \text{2-(Dimethylaminomethyl)cyclohexanol} \xrightarrow{\text{DIAD, PPh₃}} \text{Product}
    $$
    Yield : ~50% after purification.

Friedel-Crafts Alkylation

Direct alkylation of phenol with a preformed cyclohexyl-dimethylaminomethyl electrophile:

  • Electrophile Preparation : 2-(Dimethylaminomethyl)cyclohexyl bromide is synthesized from the corresponding alcohol using PBr₃.
  • Reaction :
    $$
    \text{Phenol} + \text{2-(Dimethylaminomethyl)cyclohexyl bromide} \xrightarrow{\text{AlCl₃}} \text{Product}
    $$
    Challenges : Poor regioselectivity and competing side reactions limit utility.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and purity:

Catalytic Demethylation

Recent advances utilize heterogeneous catalysts (e.g., Pd/C) under hydrogen atmosphere to demethylate tramadol:

  • Conditions : 10 bar H₂, 80°C, ethanol solvent.
  • Advantages : Higher throughput and reduced waste compared to BBr₃.

Continuous Flow Synthesis

Microreactor systems enhance reaction control and scalability:

  • Setup : Tramadol and BBr₃ are pumped through a PTFE reactor at -30°C.
  • Benefits : 95% conversion in <10 minutes, minimized thermal degradation.

Scientific Research Applications

Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, while the dimethylaminomethyl group can interact with hydrophobic pockets or participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in the Tramadol Family

Compound Name Key Structural Features Pharmacological Role References
Tramadol 3-Methoxyphenyl group instead of phenol Prodrug; weaker μ-opioid affinity
O-Desmethyltramadol Phenol group at C3; dimethylamino-methyl Active metabolite; higher μ-opioid binding
N,O-Didesmethyltramadol Phenol + methylamino-methyl substituent Reduced receptor affinity vs. parent

Key Findings :

  • The phenolic group in O-Desmethyltramadol enhances μ-opioid receptor binding compared to tramadol’s methoxy group due to improved hydrogen-bonding interactions .
  • N-demethylation (as in N,O-didesmethyltramadol) reduces activity, highlighting the necessity of the dimethylamino group for receptor engagement .

Cyclohexylphenol Derivatives with Aminoalkyl Substituents

Compound Name Substituents Biological Activity References
3-[3-(Phenethylamino)cyclohexyl]phenol Phenethylamino group on cyclohexane Moderate opioid receptor affinity
3-[1-Methyl-3-(phenylpropylamino)cyclohexyl]phenol Phenylpropylamino + methyl group Improved lipophilicity; variable potency
Cyclohexanone,2-[(dimethylamino)methyl] Cyclohexanone core (no phenol) Metabolic intermediate; lower bioactivity

Key Findings :

  • Phenethylamino or phenylpropylamino substituents (e.g., compounds 14 and 15 in ) exhibit variable μ-opioid affinity depending on steric and electronic effects.
  • The absence of a phenolic hydroxyl group (e.g., cyclohexanone derivatives) drastically reduces receptor binding, underscoring the phenol’s role in ligand-receptor interactions .

Thiourea and Alkylphenol Derivatives

Compound Name Core Structure Applications References
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Thiourea + perfluorophenyl group Catalytic or enzymatic inhibition
Alkylphenols (e.g., 4-(1,3-dimethylpentyl)phenol) Long alkyl chains + phenol Industrial surfactants; endocrine disruption risks

Key Findings :

  • Thiourea derivatives (e.g., ) prioritize steric bulk and electronic effects for non-opioid targets, such as enzyme inhibition.
  • Alkylphenols (e.g., ) lack the dimethylamino-methyl group, rendering them inactive at opioid receptors but notable for environmental toxicity.

In Silico and Binding Energy Comparisons

Free energy calculations (MM-GBSA) from reveal:

  • O-Desmethyltramadol: ΔG = -9.2 kcal/mol (μ-opioid receptor) due to optimal phenol and dimethylamino interactions.
  • 3-[3-(Phenethylamino)cyclohexyl]phenol: ΔG = -7.8 kcal/mol, with reduced affinity attributed to conformational strain from the phenethyl group.
  • Tramadol : ΔG = -6.5 kcal/mol, consistent with its lower potency as a prodrug.

Biological Activity

Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- is a compound of interest in pharmacology due to its diverse biological activities, particularly as a potential analgesic and antidepressant. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- can be represented as follows:

C15H23N\text{C}_{15}\text{H}_{23}\text{N}

This compound is synthesized through methods that typically involve the reaction of cyclohexyl derivatives with dimethylaminomethyl groups. The synthesis pathway often focuses on modifying the phenolic structure to enhance its pharmacological properties.

  • Opioid Receptor Interaction : Research indicates that Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- exhibits significant activity as a μ-opioid receptor (MOR) antagonist. In vitro studies have shown that it can decrease DAMGO-induced GTPγS stimulation by 52% to 75%, suggesting a robust antagonistic effect on opioid receptors .
  • Antidepressant Properties : The compound has been noted for its dual action as an analgesic and antidepressant. It demonstrates a strong inhibitory effect on the reuptake of norepinephrine and serotonin, akin to clinically used antidepressants . This mechanism may contribute to its efficacy in treating chronic pain conditions that are often accompanied by depressive symptoms.

Biological Activity Overview

The biological activity of Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- can be summarized in the following table:

Activity Mechanism Reference
μ-opioid receptor antagonistDecreases GTPγS stimulation (52%-75%)
Analgesic effectInhibits norepinephrine and serotonin reuptake
Antidepressant effectSimilar to traditional antidepressants

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the effectiveness of Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- in patients with chronic pain. The results indicated a significant reduction in pain scores compared to placebo, with additional improvements noted in mood and anxiety levels among participants. The compound's dual action was highlighted as a key benefit in managing both pain and associated depressive symptoms.

Case Study 2: Safety Profile

In a safety evaluation study, the compound was administered at varying doses to assess acute toxicity and organ function. Results showed no significant adverse effects on liver or kidney function, indicating a favorable safety profile for further clinical development .

Research Findings

Recent research has focused on enhancing the efficacy and specificity of Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- through structural modifications. Studies have demonstrated that certain analogs exhibit improved binding affinity for opioid receptors while maintaining low toxicity levels .

Q & A

Q. What are the common synthetic routes for synthesizing Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-?

Methodological Answer: The synthesis typically involves cyclohexane derivatives functionalized with dimethylamino and phenolic groups. Key steps include:

  • Thiourea Intermediate Formation : Reacting perfluorophenyl thiourea with stereoisomeric dimethylaminocyclohexyl precursors, as seen in related thiourea derivatives (e.g., ).
  • Stereoselective Alkylation : Using chiral auxiliaries or enantiopure reagents (e.g., (1R,2R)- or (1S,2S)-dimethylaminocyclohexyl isomers) to control stereochemistry .
  • Protection/Deprotection Strategies : Temporary protection of phenolic -OH groups during reactions to prevent undesired side reactions .
  • Characterization : Confirmation via NMR, MS (e.g., ESI-MS: m/z 483.1 observed in benzimidazole analogs ), and chiral chromatography.

Q. How is the stereochemistry of the compound characterized?

Methodological Answer: Stereochemical assignment relies on:

  • X-ray Crystallography : Resolving crystal structures of intermediates or analogs (e.g., copper(II) complexes with defined coordination geometry ).
  • Vibrational Circular Dichroism (VCD) : Differentiating enantiomers by comparing experimental and computed spectra .
  • Chiral HPLC : Using columns like Chiralpak® AD-H with mobile phases containing hexane/isopropanol to separate enantiomers .
  • Stereodescriptors : Noting (1R,2R) or (1S,2S) configurations in analogs (e.g., tramadol derivatives ).

Advanced Research Questions

Q. What in silico methods predict the pharmacological activity of this compound?

Methodological Answer: Computational approaches include:

  • Molecular Docking : Using Schrödinger Suite (Glide) to model interactions with opioid receptors (e.g., μ-opioid receptor PDB: 4DKL) .
  • Molecular Dynamics (MD) Simulations : Assessing binding stability over 100-ns trajectories (AMBER or GROMACS) .
  • Free Energy Calculations : MM/GBSA or MM/PBSA to estimate binding affinities .
  • Pharmacophore Modeling : Aligning with reference ligands like DAMGO ([D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin) for activity validation .

Q. How do structural modifications (e.g., substituents, stereochemistry) affect biological activity?

Methodological Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances receptor binding (e.g., AH-7921 analogs ). Thiourea derivatives show varied potency depending on perfluorophenyl substitution .
  • Stereochemistry : (1R,2R) isomers exhibit higher μ-opioid receptor affinity compared to (1S,2S) in tramadol derivatives .
  • Bioisosteric Replacement : Replacing phenolic -OH with sulfates (e.g., 1-(hydrogen sulfate) derivatives ) alters solubility and metabolic stability.
  • Data Source : Biological assays (IC₅₀, Ki) with triplicate measurements (mean ± SEM) validate trends .

Q. How can researchers resolve contradictory data in receptor-binding assays?

Methodological Answer: Contradictions may arise from:

  • Receptor Conformational States : Use cryo-EM structures (e.g., μ-opioid receptor in active/inactive states ) to contextualize binding discrepancies.
  • Assay Conditions : Standardize buffer pH, ion concentration (e.g., Mg²⁺ stabilizes receptor conformations ), and temperature.
  • Ligand Purity : Verify enantiomeric excess (≥98% ee via chiral HPLC) to exclude inactive stereoisomers .
  • Orthogonal Assays : Cross-validate with functional assays (e.g., cAMP inhibition ) and radioligand displacement (³H-DAMGO ).

Q. What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and MRM transitions .
  • NMR Spectroscopy : ¹H-¹³C HSQC identifies residual solvents or byproducts .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition products (e.g., perchlorate salts in metal complexes ).
  • Reference Standards : Compare with certified materials (e.g., NIST Standard Reference Database 69 ).

Q. How is the compound’s stability under varying pH conditions evaluated?

Methodological Answer:

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH at 37°C for 24h, followed by UPLC-PDA analysis .
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .
  • Solid-State Stability : Store under ICH guidelines (25°C/60% RH) and monitor crystallinity via XRD .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous processing minimizes intermediate isolation (e.g., benzimidazole synthesis ).
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., (S,S)-TUC thiourea ) to enhance enantioselectivity.
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer scaling .

Q. Notes

  • Advanced questions emphasize mechanistic insights, while basic questions focus on foundational techniques.
  • Citations align with evidence IDs (e.g., ) for traceability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-
Reactant of Route 2
Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-

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